molecular formula C8H6O7S B1293581 4-Sulfophthalic acid CAS No. 89-08-7

4-Sulfophthalic acid

Cat. No. B1293581
Key on ui cas rn: 89-08-7
M. Wt: 246.2 g/mol
InChI Key: WNKQDGLSQUASME-UHFFFAOYSA-N
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Patent
US04176223

Procedure details

In a stainless steel beaker with a steel stirrer a mixture of 300 g KOH (5.36 mole), 150 g NaOH (3.75 mole), 120 g of a 50% aqueous solution of 4-sulfophthalic acid (~0.25 mol) was heated for 4 hr on an oil bath. It was then cooled such that it remained molten and poured into 600 ml ice + water. With cooling it was neutralized to pH 9.0 without noting any precipitate of m-hydroxybenzoic acid by-product. It was then acidified, evaporated to dryness in a rotary evaporator and extracted in a Soxhlet to separate the soluble product from the insoluble inorganics. Crude yield 26 g (59%, M.P. 175°-180° C. Recrystallized from ~2 vol boiling water. Yield 19.5 g (44%), M.P. 201°-3° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH-].[Na+].S([C:9]1[CH:10]=[C:11]([C:18]([OH:20])=[O:19])[C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=[O:14])(O)(=O)=O>>[OH:1][C:9]1[CH:10]=[C:11]([C:18]([OH:20])=[O:19])[C:12](=[CH:16][CH:17]=1)[C:13]([OH:15])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 4 hr on an oil bath
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled such that it
TEMPERATURE
Type
TEMPERATURE
Details
With cooling it
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted in a Soxhlet
CUSTOM
Type
CUSTOM
Details
to separate the soluble product from the insoluble inorganics
CUSTOM
Type
CUSTOM
Details
Recrystallized from ~2 vol

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(C(=O)O)=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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